molecular formula C22H24N4O3 B3969457 N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide

N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide

Cat. No. B3969457
M. Wt: 392.5 g/mol
InChI Key: HKHVAPKMWRXMTK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxadiazole ring, an indole ring, and an amide group. Oxadiazole derivatives have been shown to exhibit significant anti-cancer activity when evaluated against human cancer cell lines . They also showed anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, oxadiazole derivatives can be synthesized through various methods. For example, a set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized and their structures were confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis .


Molecular Structure Analysis

The molecular structure of a compound can be confirmed by various spectroscopic techniques such as 1 HNMR, 13 CNMR and Mass spectral analysis .

Future Directions

The future directions for this compound could involve further studies to explore its potential applications, particularly in the field of medicinal chemistry given the biological activities exhibited by oxadiazole derivatives .

properties

IUPAC Name

N-methyl-2-(2-oxobenzo[cd]indol-1-yl)-N-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-13(2)20-23-18(24-29-20)11-12-25(4)21(27)14(3)26-17-10-6-8-15-7-5-9-16(19(15)17)22(26)28/h5-10,13-14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHVAPKMWRXMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CCN(C)C(=O)C(C)N2C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide
Reactant of Route 3
N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide
Reactant of Route 5
N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide

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